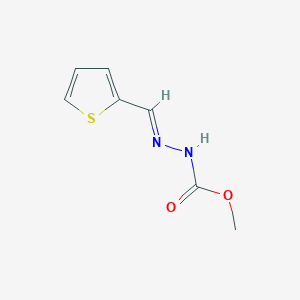![molecular formula C20H23ClN2OS B5330973 N-[(1-adamantylamino)carbonothioyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5330973.png)
N-[(1-adamantylamino)carbonothioyl]-3-(4-chlorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-adamantylamino)carbonothioyl]-3-(4-chlorophenyl)acrylamide, commonly known as Aca, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Aca is a member of the acrylamide family of compounds and is synthesized through a specific method that involves the reaction of adamantylamine and acryloyl chloride.
科学的研究の応用
Aca has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Aca has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This inhibition is thought to occur through the modulation of various signaling pathways involved in cancer cell proliferation and survival.
In addition to cancer, Aca has also been studied for its potential use in the treatment of Alzheimer's disease. Aca has been shown to inhibit the aggregation of beta-amyloid, which is a hallmark of Alzheimer's disease. This inhibition is thought to occur through the modulation of various enzymes involved in beta-amyloid formation.
作用機序
The mechanism of action of Aca is not fully understood. However, it is thought to occur through the modulation of various signaling pathways involved in cell proliferation, survival, and apoptosis. Aca has been shown to inhibit the activity of various enzymes involved in these pathways, including Akt, mTOR, and ERK.
Biochemical and Physiological Effects:
Aca has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's properties, Aca has also been shown to have anti-inflammatory and anti-oxidant effects. Aca has been shown to inhibit the production of various inflammatory cytokines, including TNF-alpha and IL-6. Aca has also been shown to increase the activity of various anti-oxidant enzymes, including superoxide dismutase and catalase.
実験室実験の利点と制限
Aca has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity. Aca has been shown to have a low IC50 value, indicating that it is highly potent at inhibiting its target enzymes. Aca is also highly selective, meaning that it does not inhibit other enzymes at the same concentration.
One of the main limitations of Aca is its solubility. Aca is highly insoluble in water, which can make it difficult to administer in vivo. This limitation can be overcome through the use of various solubilizing agents, such as DMSO or Tween-80.
将来の方向性
There are several future directions for the study of Aca. One of the main areas of research is in the development of novel cancer therapies. Aca has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials.
Another area of research is in the development of novel Alzheimer's therapies. Aca has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials.
Finally, there is a need for further research into the mechanism of action of Aca. While Aca has been shown to inhibit various signaling pathways, the exact mechanism of action is not fully understood. Further research is needed to determine the exact targets of Aca and how it modulates their activity.
Conclusion:
In conclusion, N-[(1-adamantylamino)carbonothioyl]-3-(4-chlorophenyl)acrylamide is a promising compound for the development of novel cancer and Alzheimer's therapies. Aca has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Aca has several advantages and limitations for lab experiments, and further research is needed to determine its exact mechanism of action. Overall, Aca represents a promising avenue for the development of novel therapeutics for various diseases.
合成法
The synthesis of Aca involves the reaction of adamantylamine and acryloyl chloride in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate compound, which is then treated with carbon disulfide to yield the final product. The yield of Aca is typically around 70%, and the purity can be increased through recrystallization.
特性
IUPAC Name |
(E)-N-(1-adamantylcarbamothioyl)-3-(4-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2OS/c21-17-4-1-13(2-5-17)3-6-18(24)22-19(25)23-20-10-14-7-15(11-20)9-16(8-14)12-20/h1-6,14-16H,7-12H2,(H2,22,23,24,25)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUIULJKZCLAGT-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C=CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)/C=C/C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3-chlorophenyl)-4-[(2,2-difluorocyclopropyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5330895.png)
![N-{4-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5330908.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5330920.png)
![4-{1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-imidazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B5330929.png)
![2-({[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amino}sulfonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5330933.png)
![methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5330945.png)
![3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5330954.png)
![5-(4-ethoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4-pyrimidinamine](/img/structure/B5330960.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine hydrochloride](/img/structure/B5330984.png)
![methyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5330987.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5330991.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5330996.png)
![2-methoxy-5-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidine](/img/structure/B5330997.png)